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Compound of Interest

Compound Name: 4,5,8-Trichloroquinoline

Cat. No.: B1612674 Get Quote

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural

basis for a multitude of therapeutic agents. This technical guide provides a comprehensive

overview of trichloro-substituted quinolines, a class of compounds with significant, yet

underexplored, potential in drug discovery. Focusing on the representative isomer 2,4,6-

trichloroquinoline (C₉H₄Cl₃N), this document details its chemical identity, physicochemical

properties, and a robust synthetic protocol. Furthermore, it delves into the broader biological

activities of chloro-substituted quinolines, establishing a rationale for their investigation as

novel therapeutic candidates, particularly in oncology and infectious diseases. This guide is

intended to serve as a foundational resource for researchers, chemists, and drug development

professionals engaged in the synthesis, evaluation, and advancement of novel heterocyclic

compounds.

Chemical Identity and Physicochemical Properties
The molecular formula C₉H₄Cl₃N encompasses several structural isomers, differentiated by the

positions of the three chlorine atoms on the quinoline ring.[1][2] The International Union of Pure

and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers,

ensuring each distinct structure has a unique identifier.[3][4] This guide focuses on 2,4,6-

trichloroquinoline, a synthetic organic compound featuring a fused benzene and pyridine ring

system.[5] The strategic placement of chlorine atoms at the 2, 4, and 6 positions profoundly

influences the molecule's electronic properties, stability, and reactivity, making it a subject of

interest in medicinal chemistry.[5]
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The chlorine at the 2-position, in particular, significantly enhances the reactivity of the quinoline

core towards nucleophilic aromatic substitution, providing a versatile handle for synthetic

diversification.[6] This reactivity is a key feature for generating libraries of derivatives to explore

structure-activity relationships (SAR).

Below is a summary of the key physicochemical properties for 2,4,6-trichloroquinoline.

Property Value Reference(s)

CAS Number 1677-50-5 [7]

Molecular Formula C₉H₄Cl₃N [7]

Molecular Weight 232.49 g/mol [7]

Appearance Pale yellow to brown solid [5]

Topological Polar Surface Area

(TPSA)
12.89 Å² [7]

LogP (Predicted) 4.195 [7]

Hydrogen Bond Acceptors 1 [7]

Hydrogen Bond Donors 0 [7]

Table 1: Physicochemical properties of 2,4,6-trichloroquinoline.

Synthesis and Characterization
The synthesis of substituted quinolines is a well-established field in organic chemistry, with

several named reactions providing reliable access to the core scaffold. For producing 2,4-

disubstituted quinolines, the Combes quinoline synthesis is a particularly effective and widely

used method.[8][9] This reaction involves the acid-catalyzed condensation of an aniline with a

β-diketone.[10][11]

To synthesize a trichloro-substituted quinoline such as 2,4,6-trichloroquinoline, a suitable

chlorinated aniline, like 2,4,6-trichloroaniline[12], would be a logical starting material, reacting

with a β-dicarbonyl compound under strong acid catalysis. The general workflow for such a

synthesis is depicted below.
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Figure 1: Generalized workflow for the Combes-type synthesis of a trichloroquinoline.
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Detailed Experimental Protocol (Hypothetical Combes
Synthesis)
This protocol describes a representative procedure for the synthesis of a substituted quinoline,

adapted from the principles of the Combes reaction.[8][13]

Enamine Formation:

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine

the substituted aniline (1.0 eq) and the β-diketone (1.1 eq).

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

Heat the mixture in a suitable solvent (e.g., toluene) to reflux, using a Dean-Stark

apparatus to remove the water formed as a byproduct.

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aniline is

consumed.

Upon completion, cool the mixture and remove the solvent under reduced pressure to

yield the crude enamine intermediate.

Cyclization:

In a separate flask, pre-heat polyphosphoric acid (PPA) or concentrated sulfuric acid to

approximately 80-100°C with vigorous stirring.

Carefully add the crude enamine intermediate portion-wise to the hot acid. An exothermic

reaction may be observed.

Increase the temperature to 120-140°C and maintain for 2-4 hours, monitoring by TLC.[13]

After the reaction is complete, cool the mixture to room temperature and then carefully

pour it onto crushed ice with stirring.

Work-up and Purification:
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Neutralize the acidic aqueous mixture by slowly adding a base (e.g., concentrated NaOH

or NH₄OH solution) until the pH is ~8-9.

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or

dichloromethane) (3x volume).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate

(Na₂SO₄).

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Purify the crude solid by column chromatography (silica gel) or recrystallization from a

suitable solvent system (e.g., ethanol/hexane) to yield the pure trichloroquinoline.

Analytical Characterization
The identity and purity of the synthesized trichloroquinoline must be confirmed using a suite of

analytical techniques.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for

elucidating the final structure, confirming the substitution pattern on both the benzene and

pyridine rings.

Mass Spectrometry (MS): Provides the molecular weight of the compound. The characteristic

isotopic pattern of the three chlorine atoms (M, M+2, M+4, M+6 peaks) will be a definitive

indicator of the compound's elemental composition.[14]

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as C=N

and C=C bonds within the aromatic system, and the absence of N-H or O-H stretches from

the starting materials.

Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for its wide

range of pharmacological activities, including antimalarial, antibacterial, anticancer, and

antiviral properties.[17][18][19] The introduction of chlorine atoms can significantly modulate
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these activities by altering the molecule's lipophilicity, metabolic stability, and ability to interact

with biological targets.[20]

Antimicrobial and Antiparasitic Potential
Halogenated quinolines have a long history as anti-infective agents. Chloroquine, a famed

antimalarial, highlights the therapeutic success of this chemical class.[18] More broadly,

halogenated 8-hydroxyquinolines are known to possess antibacterial and antifungal activities,

which are thought to be related to their ability to chelate metal ions essential for microbial

survival.[21] For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent in vitro

activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[21] This

suggests that the trichloroquinoline core could serve as a valuable starting point for developing

novel antitubercular or broad-spectrum antibacterial agents.

Anticancer Activity
Numerous quinoline derivatives have been investigated as potential anticancer agents.[20][22]

They can exert their effects through various mechanisms, including the inhibition of kinases,

interference with DNA replication, and induction of apoptosis. Recently, 2-chloroquinoline

derivatives were designed as potential dual inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ) and

papain-like protease (PLᵖʳᵒ), both of which are cysteine proteases.[23] This same design

principle—targeting critical enzymes—is a cornerstone of modern oncology drug development.

The electrophilic nature of the C2 and C4 positions in 2,4,6-trichloroquinoline could allow for

covalent interactions with nucleophilic residues (like cysteine) in the active sites of oncogenic

proteins, presenting a pathway for developing targeted covalent inhibitors.

The diagram below illustrates a hypothetical mechanism where a trichloroquinoline derivative

acts as a kinase inhibitor, a common strategy in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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